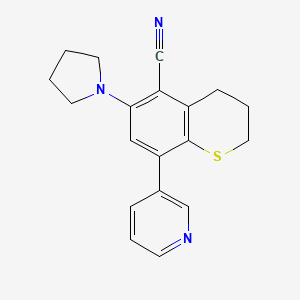
8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile is a complex organic compound that features a unique combination of pyridine, pyrrolidine, and thiochromane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the thiochromane core, followed by the introduction of the pyridine and pyrrolidine groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinyl (1-pyrrolidinyl)acetic acid dihydrochloride hydrate
- Methanone, 1-pyrrolidinyl [4- (1-pyrrolidinyl)-3-pyridinyl]
Uniqueness
8-(3-Pyridinyl)-6-(1-pyrrolidinyl)-5-thiochromanecarbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
8-pyridin-3-yl-6-pyrrolidin-1-yl-3,4-dihydro-2H-thiochromene-5-carbonitrile |
InChI |
InChI=1S/C19H19N3S/c20-12-17-15-6-4-10-23-19(15)16(14-5-3-7-21-13-14)11-18(17)22-8-1-2-9-22/h3,5,7,11,13H,1-2,4,6,8-10H2 |
InChI Key |
KSEHKMXIUHFUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C3=C(C(=C2)C4=CN=CC=C4)SCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















